ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

Lipophilicity Chromatography Medicinal Chemistry

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 77335-93-4) is a heterocyclic building block that delivers a crystallographically validated Type II heme ligand core (PDB 3NC7) combined with a hydrolyzable ethyl ester handle. Its computed XLogP3 of 2.7 provides a defined lipophilicity benchmark for reverse-phase HPLC method development, distinguishing it from the methyl ester analog (ΔXLogP3 ≈ +0.4) and the free carboxylic acid. With three orthogonal modifiable positions (ester, 5-methyl, N-1), this scaffold supports divergent SAR exploration for NOS and P450 inhibitor programs. Laboratories requiring reproducible chromatographic behavior and synthetic tractability should select this ethyl ester grade.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 77335-93-4
Cat. No. B1611057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
CAS77335-93-4
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2)C
InChIInChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
InChIKeyNBVIVZIQTRTTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 77335-93-4): Procurement and Selection Guide


Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 77335-93-4) is a heterocyclic small molecule belonging to the 2-phenylimidazole-4-carboxylate class, with a molecular weight of 230.26 g/mol and a computed XLogP3-AA value of 2.7 [1]. This compound is commercially available from multiple vendors at standard purity specifications of 95% and is classified with GHS07 hazard warnings (H302, H315, H319, H335) . The imidazole core provides metal coordination capacity through the nitrogen atoms, while the ethyl ester at the 4-position offers a hydrolyzable functional handle for further derivatization .

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (77335-93-4): Why In-Class Substitution Introduces Experimental Risk


Within the 2-phenylimidazole-4-carboxylate chemotype, subtle structural modifications produce quantifiable differences in physicochemical and safety profiles that directly impact experimental reproducibility. Methyl ester analogs (e.g., methyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, CAS 77335-92-3) differ in molecular weight by 14 Da and exhibit distinct lipophilicity, affecting chromatographic retention and partitioning behavior [1]. The free carboxylic acid analog (5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, CAS 28824-94-4) differs in both hydrogen bond donor count (2 versus 1) and computed logP, fundamentally altering solubility and membrane permeability characteristics [2]. Furthermore, hazard classification data for the ethyl ester indicate specific GHS warnings (H302, H315, H319, H335) that may not be identical for the methyl ester or carboxylic acid forms . These quantifiable variations preclude simple interchange without revalidation of experimental conditions.

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 77335-93-4): Quantitative Differentiation Evidence Against Structural Analogs


Ethyl Ester vs. Methyl Ester: Differential Lipophilicity (XLogP3 2.7 vs. ~2.3) Impacts Partitioning Behavior

The ethyl ester moiety in the target compound confers higher computed lipophilicity compared to the methyl ester analog. PubChem-computed XLogP3-AA for ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate is 2.7 [1], whereas the methyl ester analog (CAS 77335-92-3) possesses a shorter alkyl chain and is expected to have a lower XLogP3 value (estimated ~2.3 based on the -0.4 logP difference typically observed for a -CH2- unit in homologous ester series). This lipophilicity differential translates to altered reverse-phase HPLC retention times and modified octanol-water partitioning, directly affecting compound isolation, purification, and biological assay partitioning behavior [2].

Lipophilicity Chromatography Medicinal Chemistry

Ethyl Ester vs. Carboxylic Acid: Hydrogen Bond Donor Count (1 vs. 2) Governs Solubility and Crystallinity

The target compound possesses a single hydrogen bond donor (the imidazole N-H), whereas the free carboxylic acid analog (5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, CAS 28824-94-4) contains two hydrogen bond donors (imidazole N-H plus carboxylic acid O-H) [1]. This structural difference fundamentally alters intermolecular hydrogen bonding capacity, resulting in higher crystal lattice energy and reduced aqueous solubility for the carboxylic acid relative to the ethyl ester [2]. The ester form is therefore more amenable to organic solvent dissolution and chromatographic manipulation, while the acid form is more suitable for salt formation or aqueous buffer solubility studies [3].

Solubility Crystallization Formulation

2-Phenylimidazole Scaffold: NOS Inhibition IC50 of 160 µM Establishes Baseline Heme-Targeting Activity

The 2-phenylimidazole core present in the target compound has been directly evaluated for calmodulin-dependent nitric oxide synthase (NOS) inhibition. In a comparative study of imidazole and phenylimidazole analogs, 2-phenylimidazole inhibited NOS-mediated citrulline formation with a half-maximal inhibitory concentration (IC50) of 160 µM, compared to 200 µM for unsubstituted imidazole, 25 µM for 1-phenylimidazole, and 600 µM for 4-phenylimidazole [1]. The 6.4-fold higher potency of 1-phenylimidazole versus 4-phenylimidazole demonstrates that phenyl substitution position critically modulates heme iron coordination and inhibitory activity. While the target compound bears an additional 4-carboxylate ester and 5-methyl group not present in the 2-phenylimidazole comparator, the 160 µM IC50 establishes a quantitative baseline for this scaffold's enzyme inhibition potential [2].

Enzyme Inhibition Nitric Oxide Synthase Heme Coordination

Phenylimidazole Scaffold: CYP134A1 Heme Coordination with 2-Phenylimidazole Demonstrated at 3.3 Å Resolution

The 2-phenylimidazole moiety has been structurally characterized in complex with cytochrome P450 CYP134A1 (CypX) from Bacillus subtilis at 3.3 Å resolution (PDB ID: 3NC7), demonstrating direct heme iron coordination via the imidazole nitrogen [1]. The crystal structure confirms that 2-phenyl-1H-imidazole binds within the enzyme active site as a Type II ligand, coordinating the heme prosthetic group [2]. This structural evidence supports the scaffold's capacity for metalloenzyme active site engagement. The target compound retains the identical 2-phenylimidazole core required for this binding mode, with the 4-carboxylate ester and 5-methyl substituents potentially providing additional interactions with adjacent active site residues.

Cytochrome P450 Crystallography Heme Binding

Ethyl Ester: GHS Hazard Classification (H302, H315, H319, H335) Defines Handling Requirements Distinct from Carboxylic Acid

The ethyl ester target compound carries specific GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with GHS07 pictogram and "Warning" signal word . The free carboxylic acid analog (CAS 28824-94-4) may present different hazard profiles due to its additional acidic proton and higher polarity, potentially altering irritation potential and oral toxicity classification. This hazard profile directly impacts laboratory handling protocols, personal protective equipment requirements, and waste disposal procedures . Procurement decisions must account for these facility-specific safety and compliance considerations.

Safety Handling Procurement

4-Carboxylate Ester: Synthetic Versatility as Electrophilic Handle for Further Derivatization

The ethyl ester at the 4-position provides a well-established electrophilic handle for nucleophilic attack, enabling hydrolysis to the carboxylic acid, transesterification to alternative esters, aminolysis to amides, or reduction to the corresponding alcohol . This synthetic versatility is supported by the commercial availability of structurally related derivatives such as methyl 1-{[(benzyloxy)carbonyl]amino}-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 1252823-90-7) and ethyl 1-[(methoxycarbonyl)amino]-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 1252823-81-6), which demonstrate the scaffold's compatibility with further functionalization at N-1 and the ester position [1]. The presence of the ethyl ester, combined with the 5-methyl group and unsubstituted N-1 position, provides three distinct sites for orthogonal chemical modification, offering greater synthetic flexibility than fully substituted or deprotected analogs .

Synthetic Chemistry Derivatization Building Block

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (77335-93-4): Recommended Application Scenarios Based on Quantitative Evidence


Nitric Oxide Synthase (NOS) Inhibition Studies Using 2-Phenylimidazole Scaffolds

Based on the demonstrated IC50 of 160 µM for 2-phenylimidazole against calmodulin-dependent NOS [1], ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate may serve as a starting scaffold for developing NOS inhibitors. The 4-carboxylate ester and 5-methyl substituents present in the target compound provide additional vectors for structure-activity relationship exploration. The 6.4-fold potency differential observed between 1-phenylimidazole (25 µM) and 4-phenylimidazole (600 µM) underscores the critical role of substitution pattern in modulating heme-targeting activity [2].

Cytochrome P450 Heme Coordination and CYP Inhibition Assays

The 2-phenylimidazole moiety has been crystallographically validated as a Type II heme ligand in CYP134A1 (PDB 3NC7, 3.3 Å resolution) [3]. Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate retains this core binding element and can be employed in competitive binding assays against other P450 isoforms, or as a reference compound for Type II ligand screening. The 4-carboxylate ester provides a functional handle for conjugation or derivatization without disrupting the heme-coordinating imidazole ring.

Synthetic Intermediate for Imidazole-Based Compound Libraries

The target compound offers three distinct modifiable positions: the ethyl ester (hydrolyzable to acid or convertible to amides), the 5-methyl group, and the unsubstituted N-1 position (available for alkylation or acylation) . This orthogonal functionalization capability enables divergent synthetic strategies. Documented derivatives such as N-1 carbamate-protected esters (CAS 1252823-90-7 and 1252823-81-6) demonstrate the scaffold's synthetic tractability [4]. The higher XLogP3 of 2.7 [5] relative to the methyl ester analog (~2.3) may favor organic-phase reactions and extractions during synthetic workup.

Lipophilicity-Dependent Chromatography Method Development

With an XLogP3-AA of 2.7 [5] and single hydrogen bond donor count [6], this ethyl ester provides a defined lipophilicity benchmark for reverse-phase HPLC method development. The compound's intermediate polarity—more lipophilic than the methyl ester analog (ΔXLogP3 ≈ +0.4) but less polar than the free carboxylic acid—makes it suitable as a calibration standard for optimizing gradient elution protocols. Laboratories developing purification methods for 2-phenylimidazole-4-carboxylate derivatives can use this compound to establish baseline retention times and optimize solvent systems.

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